N-Propionylcytosine
Description
N-Propionylcytosine is a chemically modified derivative of cytosine, a fundamental pyrimidine nucleobase. The compound features a propionyl group (-COCH₂CH₃) attached to the exocyclic amine of cytosine. This modification alters its physicochemical properties, including solubility, stability, and interaction with biological systems, making it valuable in biochemical and pharmaceutical research. While cytosine itself is a critical component of nucleic acids, acylated derivatives like this compound are often explored for applications in drug delivery, nucleotide analog synthesis, and epigenetic studies.
Properties
IUPAC Name |
N-(2-oxo-1H-pyrimidin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-6(11)9-5-3-4-8-7(12)10-5/h3-4H,2H2,1H3,(H2,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQHOIUZXIJXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propionylcytosine typically involves the acylation of cytosine. One common method is the reaction of cytosine with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cytosine+Propionyl Chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N-Propionylcytosine can undergo various chemical reactions, including:
Oxidation: The propionyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohols.
Substitution: The propionyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acylation reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various N-acylcytosine derivatives.
Scientific Research Applications
Transcription Studies
Research indicates that modified nucleotides like N-propionylcytosine can significantly affect RNA polymerase activity during transcription. In particular, it has been observed that certain modifications can enhance transcription yields dramatically compared to natural nucleotides. For example, the presence of 5-acetylcytosine showed pronounced stimulation of transcription from modified DNA templates .
Substrate for DNA Synthesis
This compound has been utilized as a substrate in the synthesis of modified DNA templates. These templates are essential for studying the interaction between DNA and RNA polymerase, providing insights into how structural alterations can affect gene expression .
Anticancer Activity
This compound and its derivatives have shown promise as anticancer agents. In vitro studies have demonstrated that certain nucleoside derivatives exhibit significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and colorectal cancer (SW-480) cells .
| Compound Type | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound Derivative | A549 | 5.9 ± 1.7 |
| This compound Derivative | SW-480 | 2.3 ± 0.91 |
| Cisplatin | A549 | 15.37 |
| Cisplatin | SW-480 | 16.1 |
This table summarizes some findings related to the cytotoxicity of this compound derivatives compared to traditional chemotherapeutics like cisplatin.
Modulation of Immune Response
Studies have indicated that certain polysaccharides and nucleoside derivatives can enhance immune responses, which may be beneficial in cancer therapy . The ability of these compounds to modulate cytokine production suggests a potential application in immunotherapy.
Enhanced Transcription Yield
In one study, researchers explored the effects of various pyrimidine modifications on transcription efficiency using bacterial RNA polymerase. The results highlighted the robust nature of RNA polymerase when interacting with structurally altered DNA, suggesting that this compound could serve as a valuable tool in biotechnology for improving transcription from modified plasmids .
Anticancer Drug Development
A series of experiments were conducted to evaluate the antiproliferative activities of new quinazoline-pyrimidine hybrid derivatives containing this compound moieties against human cancer cell lines. These studies found promising results, indicating that these compounds could serve as lead candidates for further drug development targeting specific cancer types .
Mechanism of Action
The mechanism of action of N-Propionylcytosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The propionyl group can influence the hydrogen bonding and base-pairing properties of cytosine, potentially altering gene expression and protein synthesis. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various enzymes and proteins involved in nucleic acid metabolism.
Comparison with Similar Compounds
Key Observations :
- Solubility : Increasing acyl chain length correlates with reduced aqueous solubility due to enhanced hydrophobicity. This compound exhibits intermediate solubility between its acetyl and butyryl counterparts.
- Stability : Propionyl and butyryl derivatives are more resistant to enzymatic deacylation compared to acetylated forms, as longer chains hinder access to hydrolytic enzymes .
- Bioavailability : N-Acetylcytosine is more readily absorbed in cellular assays, whereas this compound and N-Butyrylcytosine may require lipid-based delivery systems.
Biological Activity
N-Propionylcytosine (NPC) is a modified nucleoside that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and epigenetics. This article presents a comprehensive overview of NPC's biological activity, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.
Chemical Structure and Synthesis
This compound is derived from cytosine, where a propionyl group is attached at the nitrogen position. This modification alters the nucleoside's properties, potentially influencing its interaction with nucleic acids and proteins involved in cellular processes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Epigenetic Modulation : NPC can influence gene expression by modifying the epigenetic landscape. Studies have shown that modified nucleosides can affect DNA methylation and histone modifications, leading to altered transcriptional activity .
- Inhibition of Tumor Growth : Research indicates that NPC exhibits anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating Bcl-2 family proteins, which are crucial for regulating cell death .
- Transcriptional Regulation : NPC has been observed to enhance transcription from modified DNA templates. Specifically, it has been reported that modifications such as 5-propionylcytosine can significantly stimulate transcription efficiency compared to natural nucleobases .
Case Studies and Experimental Evidence
Several studies have explored the biological effects of this compound:
- In Vitro Studies : In a controlled laboratory setting, NPC was tested on human cancer cell lines (e.g., HepG2 hepatocellular carcinoma). The results demonstrated a dose-dependent inhibition of cell proliferation, with significant induction of apoptosis markers such as cleaved caspase-3 and PARP .
- Mechanistic Insights : Further investigations into the molecular pathways revealed that NPC treatment leads to upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins. This dual effect contributes to its potential as an anticancer agent .
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | Inhibition of proliferation | Induction of apoptosis via caspase activation |
| Study 2 | U937 | Differentiation induction | Increased cytokine production (IFN-gamma, TNF-alpha) |
| Study 3 | SK-N-SH | Apoptosis induction | Modulation of Bcl-2/Bax ratio |
Implications for Therapeutics
The promising biological activities of this compound suggest several potential therapeutic applications:
- Cancer Therapy : Given its ability to induce apoptosis in cancer cells, NPC could be developed as a novel chemotherapeutic agent or used in combination therapies to enhance efficacy against resistant tumors.
- Epigenetic Research : NPC's role in modifying gene expression through epigenetic mechanisms positions it as a valuable tool for studying gene regulation and potential treatments for diseases linked to epigenetic dysregulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
